molecular formula C21H18Cl2O5 B4715991 methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4715991
M. Wt: 421.3 g/mol
InChI Key: YEOGALSAYGOEPS-UHFFFAOYSA-N
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Description

Methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that includes a chromen-2-one core, substituted with a 2,6-dichlorobenzyl group and a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl acetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The 2,6-dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.

Scientific Research Applications

Methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action of methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes involved in cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Uniqueness

Methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a 2,6-dichlorobenzyl group and a methyl acetate moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2O5/c1-11-13-7-8-18(27-10-15-16(22)5-4-6-17(15)23)12(2)20(13)28-21(25)14(11)9-19(24)26-3/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOGALSAYGOEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

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